molecular formula C21H22N4O4S B473713 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide CAS No. 723261-67-4

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide

Cat. No.: B473713
CAS No.: 723261-67-4
M. Wt: 426.5g/mol
InChI Key: KUUYOKJALJYHDU-UHFFFAOYSA-N
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Description

Evolution of Sulfonamide Chemistry

Sulfonamides, characterized by the R−SO₂−NR'R" functional group, revolutionized medicine in the 1930s with the discovery of Prontosil, the first systemic antibacterial agent. Early sulfonamides were derived from sulfanilamide, synthesized in 1908 but not clinically tested until the 1930s. Their mechanism involves competitive inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis. Modern derivatives span antibiotics, diuretics, and antivirals, with structural modifications enhancing target specificity and reducing toxicity.

Significance of Pyrimidine-Containing Compounds

Pyrimidines are six-membered heterocycles with two nitrogen atoms, forming the backbone of nucleic acids (e.g., thymine, cytosine) and vitamins (e.g., thiamine). Their synthetic derivatives exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects. For example, 5-fluorouracil (a pyrimidine analog) is a cornerstone chemotherapy agent, while pyrimethamine targets malaria parasites.

Discovery and Development of Pyrimidine-Sulfonamide Derivatives

The fusion of pyrimidine and sulfonamide moieties began in the 2000s to exploit synergistic pharmacological properties. Early work focused on antitumor agents, such as pyrimidoquinazoline derivatives. N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide emerged from systematic structure-activity relationship (SAR) studies optimizing substituents for enhanced bioavailability and target affinity.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-13-15(2)23-21(22-14)25-30(27,28)19-11-9-17(10-12-19)24-20(26)16(3)29-18-7-5-4-6-8-18/h4-13,16H,1-3H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYOKJALJYHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinylamine. This can be achieved through the reaction of 2,4,6-trimethylpyrimidine with ammonia under high temperature and pressure conditions.

    Sulfonylation: The pyrimidinylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Coupling with Phenoxypropanamide: The final step involves coupling the sulfonylated pyrimidinyl intermediate with 2-phenoxypropanamide. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The phenoxypropanamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Sulfonamide Derivatives

N4-Valeroylsulfamethazine (Compound 20) Structure: Features a pentanamide (valeroyl) group instead of the phenoxypropanamide. Molecular Formula: C₁₆H₂₀N₄O₃S. Key Properties: Melting point (mp) = 176–177°C; FTIR absorption at 1674 cm⁻¹ (CONH) and 1161 cm⁻¹ (SO₂NH) .

N4-Acetylsulfamethazine (Compound 5)

  • Structure : Substituted with an acetamide group.
  • Molecular Formula : C₁₀H₁₂N₂O₄S.
  • Key Properties : Elemental analysis matches C (46.87%), H (4.72%), N (10.93%) .
  • Comparison : The shorter acetyl chain reduces steric bulk, possibly enhancing solubility but decreasing metabolic stability.

Pyrimidine Ring Modifications

N4-Valeroylsulfamerazine (Compound 21)

  • Structure : Contains a 4-methylpyrimidinyl group instead of 4,6-dimethylpyrimidinyl.
  • Molecular Formula : C₁₅H₁₈N₄O₃S.
  • Comparison : The absence of a 6-methyl group may reduce hydrophobic interactions with target proteins .

N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide Structure: Features a 2,6-dimethylpyrimidin-4-yl group and a propanoylphenoxy side chain. Molecular Formula: C₂₃H₂₄N₄O₅S. Comparison: The propanoylphenoxy group introduces additional ketone functionality, which may influence hydrogen-bonding capacity .

Aryl Substituent Variations

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide Structure: Substituted with a 4-fluorobenzamide group. Molecular Formula: C₁₉H₁₇FN₄O₃S. Key Properties: Predicted pKa = 7.16; density = 1.426 g/cm³.

2-(4-Bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide Structure: Includes a bromo-chlorophenoxy group and a thiourea linkage. Molecular Formula: C₁₉H₁₇BrClN₄O₄S₂. Comparison: The halogenated phenoxy group increases molecular weight and may enhance antimicrobial activity .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key FTIR Peaks (cm⁻¹)
Target Compound C₂₂H₂₄N₄O₄S 440.51 Not reported CONH (~1670), SO₂NH (~1160)
N4-Valeroylsulfamethazine C₁₆H₂₀N₄O₃S 348.42 176–177 1674 (CONH), 1161 (SO₂NH)
N4-Valeroylsulfathiazole C₁₄H₁₆N₄O₃S₂ 352.43 220–221 1667 (CO), 1141 (SO₂NH)
N4-Valeroylsulfacetamide C₁₃H₁₇N₃O₄S 311.35 216 1676 (CONH), 1152 (SO₂NH)

Key Observations :

  • The target compound’s higher molecular weight (440.51 vs. 311–352 g/mol) correlates with its extended phenoxypropanamide side chain.
  • Melting points for valeroyl derivatives (e.g., 176–221°C) suggest crystalline stability, likely due to hydrogen bonding via CONH and SO₂NH groups.

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure incorporates a pyrimidine moiety, which is known for its biological activity, particularly in the inhibition of various enzymes and receptors.

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.49 g/mol
  • CAS Number : 433309-10-5

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The sulfonamide group is known to participate in hydrogen bonding and can mimic natural substrates, allowing it to inhibit enzymes such as carbonic anhydrase and certain proteases. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in protein active sites, enhancing binding affinity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity :
    • In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties :
    • The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Studies and Research Findings

A selection of notable studies that elucidate the biological activity of this compound includes:

StudyFindings
Smith et al., 2021Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM.
Johnson et al., 2020Reported antibacterial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Lee et al., 2022Showed anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha production by 50% at 10 µM concentration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide?

  • Methodology : Synthesis typically involves multi-step reactions. For example, analogous compounds with pyrimidinyl-sulfonyl motifs are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Refluxing ethanol for thioether bond formation between pyrimidine and acetamide intermediates .
  • Use of sodium hydride or potassium carbonate as catalysts in aprotic solvents (e.g., DMF) for sulfonamide bond formation .
    • Optimization : Control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of intermediates ensures high yields (>75%) .

Q. What analytical techniques confirm the compound's structure and purity?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and bond connectivity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds) and crystal packing .
    • Purity Assessment : HPLC with UV detection (≥95% purity threshold) .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Avoid skin/eye contact; use PPE (gloves, goggles) due to potential irritancy .
  • Work in a fume hood to prevent inhalation of fine particulates .

Advanced Research Questions

Q. How do structural modifications in the pyrimidine ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Substitution Patterns : Methyl groups at 4,6-positions on pyrimidine enhance steric hindrance, reducing off-target interactions .
  • Sulfonyl Linker : Replacing sulfonyl with carbonyl decreases target binding affinity by 40% in enzyme inhibition assays .
    • Experimental Design : Compare IC₅₀ values of analogs using kinase inhibition assays .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

  • Data Analysis :

  • Meta-Analysis : Cross-reference assay conditions (e.g., ATP concentration in kinase studies) to identify variability .
  • Crystallographic Data : Validate binding modes; e.g., intramolecular hydrogen bonds in pyrimidine derivatives stabilize active conformations .
    • Case Study : A 2-chlorophenyl analog showed divergent activity due to a 25° difference in dihedral angles between pyrimidine and benzene rings .

Q. What computational methods predict binding affinity with target enzymes?

  • Methods :

  • Molecular Docking : AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : Assess conformational stability over 100-ns trajectories using GROMACS .
    • Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values (R² > 0.85) .

Q. How do intramolecular interactions affect conformational stability?

  • Key Findings :

  • Hydrogen Bonding : N—H⋯N bonds in pyrimidinyl-sulfonyl derivatives enforce a folded conformation, reducing entropy and enhancing target selectivity .
  • Torsional Strain : Substituents on the phenyl ring influence rotational freedom; bulky groups increase strain, lowering solubility .

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